(1R)-1-(4-ethylphenyl)ethan-1-ol
CAS No.: 54225-75-1
Cat. No.: VC4223078
Molecular Formula: C10H14O
Molecular Weight: 150.221
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 54225-75-1 |
|---|---|
| Molecular Formula | C10H14O |
| Molecular Weight | 150.221 |
| IUPAC Name | (1R)-1-(4-ethylphenyl)ethanol |
| Standard InChI | InChI=1S/C10H14O/c1-3-9-4-6-10(7-5-9)8(2)11/h4-8,11H,3H2,1-2H3/t8-/m1/s1 |
| Standard InChI Key | HZFBZEOPUXCNHK-MRVPVSSYSA-N |
| SMILES | CCC1=CC=C(C=C1)C(C)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
(1R)-1-(4-Ethylphenyl)ethan-1-ol consists of a phenyl ring substituted with an ethyl group at the para position, bonded to a chiral ethanol moiety. The (R) configuration at the first carbon determines its stereochemical identity, which is critical for its interactions in enantioselective reactions . The IUPAC name (1R)-1-(4-ethylphenyl)ethanol reflects this structure, while its SMILES notation (CCC1=CC=C(C=C1)C(C)O) and InChIKey (HZFBZEOPUXCNHK-MRVPVSSYSA-N) provide unambiguous representations for chemical databases .
Table 1: Key Identifiers of (1R)-1-(4-Ethylphenyl)ethan-1-ol
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₄O | |
| Molecular Weight | 150.22 g/mol | |
| CAS Registry Number | 54225-75-1 | |
| PubChem CID | 13481017 | |
| Boiling Point | Not reported | – |
| Melting Point | Not reported | – |
| Density | Not reported | – |
Synthesis and Production Methods
Asymmetric Reduction of Prochiral Ketones
The most common route to synthesize (1R)-1-(4-ethylphenyl)ethan-1-ol involves the enantioselective reduction of 1-(4-ethylphenyl)ethanone. Catalytic hydrogenation using chiral catalysts like BINAP-Ru complexes achieves high enantiomeric excess (ee) by selectively reducing the ketone to the (R)-alcohol . Alternative methods include:
-
Biocatalytic Reduction: Enzymes such as alcohol dehydrogenases (ADHs) from Lactobacillus species offer sustainable pathways with ee values exceeding 99% .
-
Grignard Reaction: Reaction of 4-ethylphenylmagnesium bromide with acetaldehyde derivatives, followed by optical resolution via chiral column chromatography .
Industrial-Scale Production
American Elements produces this compound in bulk quantities using continuous flow reactors, which enhance yield and reduce by-products . High-purity grades (99.9%) are achievable through fractional distillation or recrystallization, meeting standards for pharmaceutical intermediates .
Physicochemical Properties
Phase Behavior and Stability
(1R)-1-(4-Ethylphenyl)ethan-1-ol is a liquid at room temperature with a storage recommendation of <25°C in inert atmospheres to prevent oxidation . While experimental data on its boiling and melting points are unavailable, analogous compounds like 1-(4-methylphenyl)ethanol exhibit boiling points of 218–220°C and melting points of 81–82°C , suggesting similar thermal stability.
Spectroscopic Data
-
IR Spectrum: Expected O-H stretch at ~3350 cm⁻¹ and aromatic C=C stretches at ~1600 cm⁻¹.
-
NMR: The chiral carbon (C1) shows a split signal in NMR due to coupling with adjacent protons .
Applications in Industry and Research
Pharmaceutical Intermediates
The compound’s chiral center makes it valuable for synthesizing enantiopure drugs. For example:
-
Antihistamines: Serves as a precursor for ligands targeting histamine receptors.
-
Antifungal Agents: Modifications of the ethyl group enhance membrane permeability .
Agrochemicals
Derivatives of (1R)-1-(4-ethylphenyl)ethan-1-ol are used in pesticides due to their ability to disrupt insect nervous systems. The ethyl group’s hydrophobicity improves adhesion to plant surfaces .
Comparative Analysis with Structural Analogues
Table 2: Comparison of Chiral Ethanol Derivatives
| Compound | Substituent | Key Property | Application |
|---|---|---|---|
| (1R)-1-(4-Ethylphenyl)ethan-1-ol | Ethyl (C₂H₅) | High enantiopurity | Drug intermediates |
| (1R)-1-(4-Methylphenyl)ethan-1-ol | Methyl (CH₃) | Lower hydrophobicity | Solvents |
| (1R)-1-(4-Hexylphenyl)ethan-1-ol | Hexyl (C₆H₁₃) | Enhanced lipid solubility | Surfactants |
The ethyl substituent balances hydrophobicity and steric bulk, optimizing interactions in catalytic systems compared to methyl or hexyl variants .
Future Research Directions
-
Catalyst Development: Designing heterogeneous catalysts for greener synthesis.
-
Biological Activity Screening: Investigating antimicrobial or anticancer properties.
-
Environmental Impact Studies: Assessing biodegradability and ecotoxicity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume